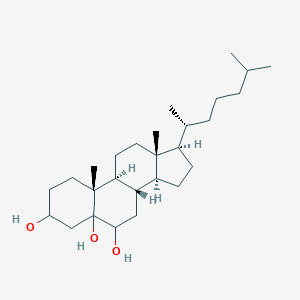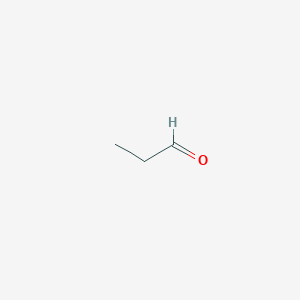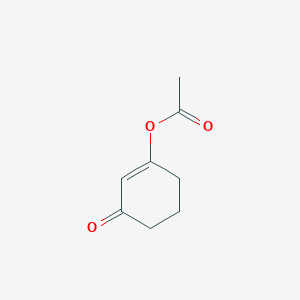
N-(4-Methoxybenzyl)glucamine dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybenzyl)glucamine dithiocarbamate, also known as MGCD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a dithiocarbamate derivative that has shown promising results in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybenzyl)glucamine dithiocarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including histone deacetylases, which are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Methoxybenzyl)glucamine dithiocarbamate in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using N-(4-Methoxybenzyl)glucamine dithiocarbamate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(4-Methoxybenzyl)glucamine dithiocarbamate. One potential direction is to further investigate its mechanism of action and how it interacts with different enzymes and pathways in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate and develop new methods for its production.
Métodos De Síntesis
The synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate involves the reaction of N-(4-methoxybenzyl)glucamine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of pure N-(4-Methoxybenzyl)glucamine dithiocarbamate.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
115459-35-3 |
|---|---|
Nombre del producto |
N-(4-Methoxybenzyl)glucamine dithiocarbamate |
Fórmula molecular |
C15H23NO6S2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1 |
Clave InChI |
TZHIVOUINWKLSG-REWJHTLYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Otros números CAS |
115459-35-3 |
Números CAS relacionados |
115459-35-3 (Parent) |
Sinónimos |
MeOBGDTC N-(4-methoxybenzyl)-N-dithiocarboxy-D-glucamine N-(4-methoxybenzyl)glucamine dithiocarbamate N-(4-methoxybenzyl)glucamine dithiocarbamate, sodium salt N-(4-methoxybenzyl)glucamine-N-carbodithioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



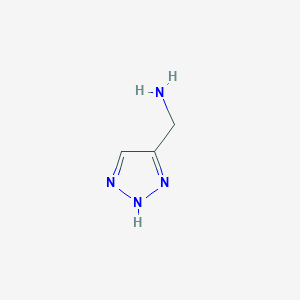
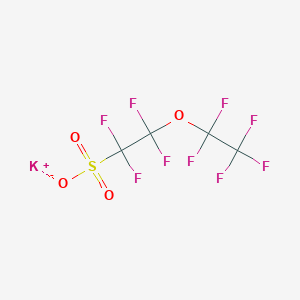
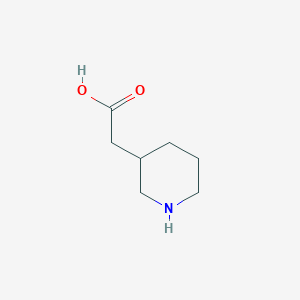
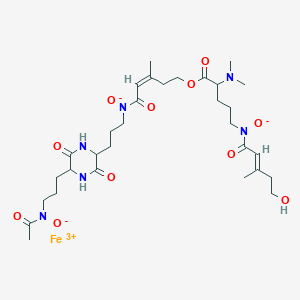

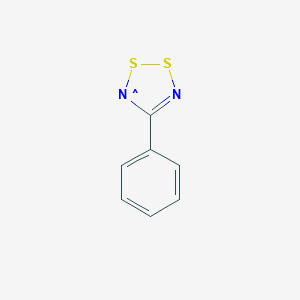
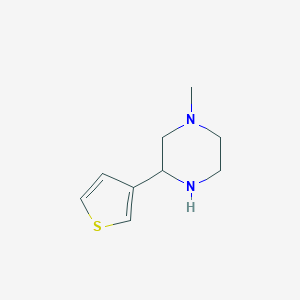
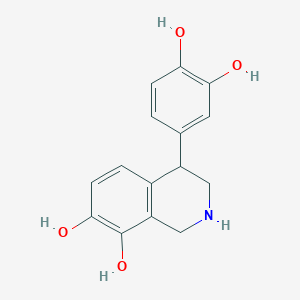
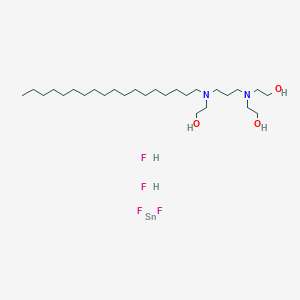
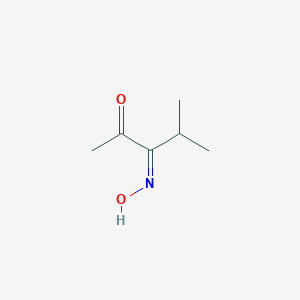
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
